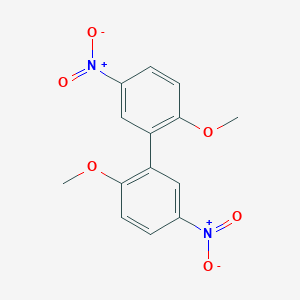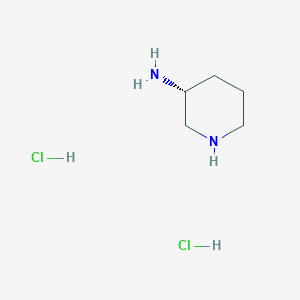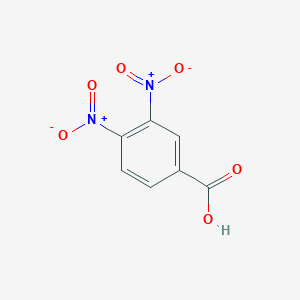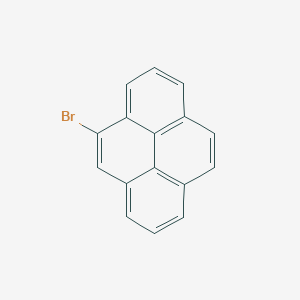
4-Bromopyrene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Bromopyrene and its derivatives involves various chemical strategies, demonstrating the compound's versatility as a synthetic building block. For instance, the self-condensation of 4-bromopyridine under specific conditions yields a conjugated polymer with complex structure, showcasing the reactivity of 4-bromopyridine in forming polymeric materials (Feast & Tsibouklis, 1994). Another approach involves the regioselective bromination of pyrene to produce mono-, di-, tri-, and tetra-bromopyrenes, highlighting the controlled introduction of bromine atoms into the pyrene moiety (Feng et al., 2015).
Molecular Structure Analysis
The molecular structure of 4-Bromopyrene derivatives reveals a planar, fused aromatic framework, characteristic of pyrene-based compounds. This planarity plays a crucial role in the material's electronic properties and intermolecular interactions. For example, 1-Bromopyrene is noted for its nearly planar structure, facilitating π-π interactions and contributing to its solid-state packing motif (Taylor, Raithby, & Teat, 2006).
Chemical Reactions and Properties
4-Bromopyrene participates in various chemical reactions, highlighting its chemical versatility. Its reactions include cycloadditions, cross-couplings, and functionalizations that extend its application range. For instance, the copper-catalyzed cycloaddition of 4-bromosydnones with alkynes offers a regioselective method to synthesize bromopyrazoles, showcasing 4-Bromopyrene derivatives' reactivity in heterocyclic chemistry (Decuypère et al., 2015).
Physical Properties Analysis
The physical properties of 4-Bromopyrene derivatives, such as their thermal behavior, solubility, and crystallinity, are critical for their application in materials science. The planar structure of 4-Bromopyrene contributes to its solid-state arrangement and interaction with light, affecting its photophysical properties. For example, the synthesis and characterization of bromopyrene derivatives focus on their mesomorphic and photophysical properties, illustrating how molecular structure influences material properties (Yeap et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-Bromopyrene, such as its reactivity towards nucleophiles and electrophiles, underpin its utility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable precursor for synthesizing complex organic molecules and polymers with specific functions. The bromination mechanism and subsequent reactions highlight the compound's versatility in organic synthesis and material science (Feng et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis of Electron-Rich Terpyridines : 4-Bromopyrene is used in the efficient preparation of electron-rich terpyridines, which serve as excellent ligands for many applications (Kleoff et al., 2019).
Polymerization Processes : It serves as an initiating system in the living atom transfer radical polymerization of 4-acetoxystyrene, resulting in poly(4-acetoxystyrene) with well-defined molecular weight and narrow molecular weight distribution (Gao et al., 1997).
Synthesis of Hydrocarbons : 4-Bromopyrene is utilized in the synthesis of hydrocarbons capable of diyl formation (Wittig, 1980).
Protein Crystallography : Analogues of 4-Bromopyrene, like 4-Bromopyrazole and 4-Iodopyrazole, are used for phase determination in protein crystallography (Bauman et al., 2016).
Adsorption Studies : The adsorption of 4-bromostyrene-containing random copolymers increases with various factors, indicating potential applications in material science (Jhon et al., 2009).
Radiosensitizing Agents : 4-Bromopyridone analogues of BrdU can generate cross-links in duplex DNA selectively under anoxic conditions, potentially serving as radiosensitizers (Rudra et al., 2015).
Optoelectronic Materials : Oligo(1-bromopyrene) films, synthesized through electrosynthesis, have applications in optoelectronic materials, DNA fluorescence probes, and electrochemical sensors (Wang et al., 2012).
Synthesis of Various Compounds : Acetyl-1-bromopyrenes are used in synthesizing compounds like 6-acetyl- and 8-acetyl-1-bromopyrenes, showing its versatility in organic synthesis (Minabe et al., 1989).
Electrophilic Substitution Reactions : 4-Bromopyrene is used in electrophilic substitution reactions to produce various regioisomers of monosubstituted pyrenes (Minabe et al., 1994).
Synthesis of Pyridine-based Libraries : A 2-Chloro-5-bromopyridine scaffold is used for efficient and selective reactions, opening new access to pyridine-based libraries of synthons and chromophores (Pierrat et al., 2005).
Safety And Hazards
Zukünftige Richtungen
The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . By elucidating efficient synthetic methodologies and reaction conditions, research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
Eigenschaften
IUPAC Name |
4-bromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHTZTOPYZKQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169544 | |
| Record name | Pyrene, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyrene | |
CAS RN |
1732-26-9 | |
| Record name | 4-Bromopyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrene, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



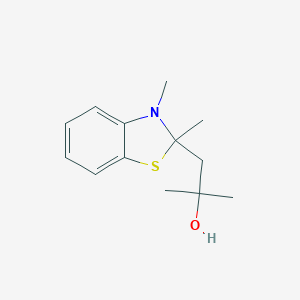
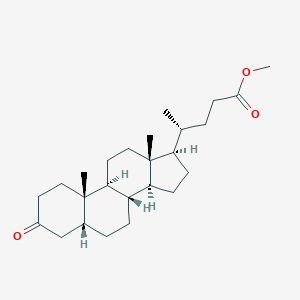
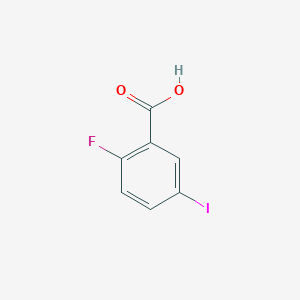


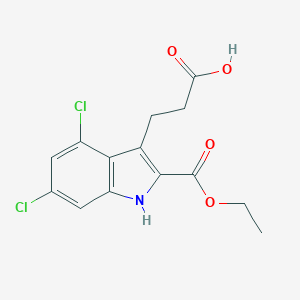

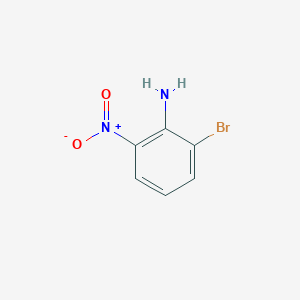
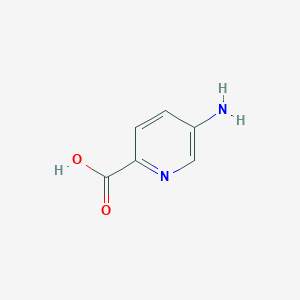
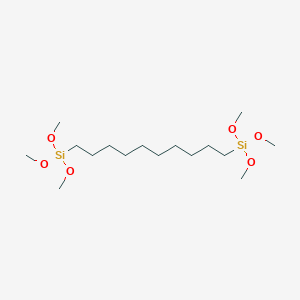
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
